molecular formula C9H17NO2 B1281897 tert-Butyl (2-methylallyl)carbamate CAS No. 91230-06-7

tert-Butyl (2-methylallyl)carbamate

Cat. No. B1281897
CAS RN: 91230-06-7
M. Wt: 171.24 g/mol
InChI Key: KNDCLOGKZOTPEJ-UHFFFAOYSA-N
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Description

Tert-butyl (2-methylallyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). While the specific compound tert-butyl (2-methylallyl)carbamate is not directly mentioned in the provided papers, the general class of tert-butyl carbamates is well-represented and serves as key intermediates in organic synthesis, with applications ranging from the synthesis of pharmaceuticals to the development of novel protease inhibitors .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of various reagents. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared using sodium benzenesulfinate and formic acid . Other synthetic approaches include the use of lithium powder and catalytic DTBB to generate functionalized carbamates , and asymmetric aldol reactions to set stereogenic centers . The synthesis of tert-butyl carbamates can also be achieved through a series of protection and deprotection steps, as demonstrated in the synthesis of intermediates for natural products .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. The molecular structure and conformational stability of related compounds have been investigated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT), which provide insights into the optimized bond lengths, angles, and vibrational frequencies10.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . They can also undergo directed lithiation, allowing for the introduction of various electrophiles to generate substituted products . Additionally, tert-butyl carbamates can serve as intermediates in the synthesis of biologically active compounds, such as protease inhibitors and carbocyclic analogues of nucleotides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, melting and boiling points, and stability, which are essential for their application in organic synthesis. The reactivity of tert-butyl carbamates can be tailored by the introduction of different substituents, which can affect their electrophilic and nucleophilic behavior . The vibrational spectra of related compounds have been studied to understand their physical properties better10.

Scientific Research Applications

Carbamate Derivatives and Hydrogen Bonds

"Two carbamate derivatives with Z′=2 and 3: An interplay of strong and weak hydrogen bonds" by Das et al. (2016) explores the synthesis and structural characterization of tert-butyl carbamate derivatives. This study highlights the role of hydrogen bonds in assembling molecules into three-dimensional architectures, demonstrating the significance of carbamate derivatives in molecular interactions and crystallography (Das et al., 2016).

Synthesis and Functionalization

In "α-Aminated methyllithium by DTBB-catalysed lithiation of a N-(chloromethyl) carbamate," Ortiz et al. (1999) describe the synthesis and functionalization of tert-butyl carbamate. This work presents a method for the preparation of functionalized carbamates, crucial for developing novel organic compounds (Ortiz et al., 1999).

Glycosylative Transcarbamylation

The study "Glycosylative transcarbamylation: efficient transformation of tert-butyl carbamates to novel glycoconjugates" by Henry and Lineswala (2007) demonstrates the transformation of tert-butyl carbamates under glycosylation conditions. This process is vital for generating unnatural glycopeptide building blocks, indicating the application of tert-butyl carbamates in glycoscience (Henry & Lineswala, 2007).

Synthesis in Medicinal Chemistry

Another application is found in "Synthesis, antiarrhythmic and hypotensive activity of some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates." This research by Chalina et al. (1998) involves the synthesis of tert-butyl carbamate derivatives with potential medicinal applications, particularly in cardiovascular treatments (Chalina et al., 1998).

Deprotection in Organic Chemistry

Lastly, the study "Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers" by Li et al. (2006) explores the use of tert-butyl carbamates in deprotection reactions in organic synthesis. This research demonstrates the versatility of tert-butyl carbamates in complex organic reactions while maintaining the integrity of other sensitive functional groups (Li et al., 2006).

Safety And Hazards

Tert-Butyl carbamate may cause severe skin burns and eye damage, and it may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

Tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These applications suggest potential future directions for the use of this compound in organic synthesis.

properties

IUPAC Name

tert-butyl N-(2-methylprop-2-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h1,6H2,2-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDCLOGKZOTPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-methylallyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BC Van Veen, SM Wales, J Clayden - The Journal of Organic …, 2021 - ACS Publications
We report the practical, scalable synthesis of a range of N-methyl allylic amines. Primary and secondary allylic alcohols underwent a regioselective Mitsunobu reaction with readily …
Number of citations: 4 pubs.acs.org

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